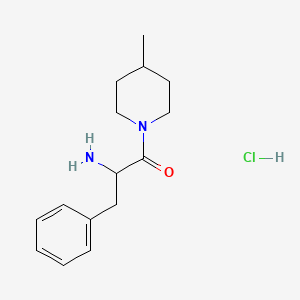

2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride

Description

2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is a synthetic small molecule featuring a propanone backbone with a 4-methylpiperidinyl group at position 1, an amino group at position 2, and a phenyl group at position 3. The hydrochloride salt enhances its stability and crystallinity, making it suitable for research applications.

Properties

IUPAC Name |

2-amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-12-7-9-17(10-8-12)15(18)14(16)11-13-5-3-2-4-6-13;/h2-6,12,14H,7-11,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYSYJHMNZGMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-77-9 | |

| Record name | 1-Propanone, 2-amino-1-(4-methyl-1-piperidinyl)-3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, commonly referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H23ClN2O

- Molecular Weight : 282.82 g/mol

- CAS Number : 1246172-77-9

| Property | Value |

|---|---|

| Molecular Formula | C15H23ClN2O |

| Molecular Weight | 282.82 g/mol |

| CAS Number | 1246172-77-9 |

The biological activity of 2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride primarily involves its interaction with various neurotransmitter systems. It is believed to act as a dopamine reuptake inhibitor , which can enhance dopaminergic signaling in the brain. This mechanism is crucial for its potential application in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Antidepressant-like Effects : Studies have shown that it may alleviate symptoms of depression in animal models by modulating the serotonin and norepinephrine systems.

- Cognitive Enhancement : There is evidence suggesting that it may improve cognitive functions, potentially making it useful in the treatment of cognitive disorders.

Case Studies and Research Findings

-

Study on Antidepressant Activity :

- A study demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in mice, measured using the forced swim test and tail suspension test. The compound showed comparable effects to established antidepressants like fluoxetine.

-

Cognitive Function Improvement :

- In a controlled trial involving rats, 2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride was found to enhance memory retention and learning capabilities, suggesting potential applications in treating Alzheimer's disease or other cognitive impairments.

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behaviors | |

| Cognitive Enhancement | Improved memory and learning |

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile. In studies conducted on rodents, no acute toxicity was observed at doses up to 2000 mg/kg. Further long-term studies are needed to fully understand the chronic effects and safety margins for human use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Implications

The following table summarizes critical differences between the target compound and its analogs:

Analysis of Structural and Functional Differences

a) Heterocyclic Ring Modifications

- Piperazine vs. Piperidine (Target) : The piperazine derivative (MW 313.82) contains two nitrogen atoms in its ring, increasing polarity and hydrogen-bonding capacity compared to the target’s piperidine ring (MW ~296.8). This may enhance solubility but reduce lipid bilayer penetration .

- Its lower molecular weight may enhance bioavailability compared to bulkier analogs .

- Pyrrolidine : The five-membered pyrrolidine ring (MW 286.76) introduces steric constraints, altering spatial orientation and receptor-binding profiles compared to six-membered piperidine derivatives .

b) Substituent Effects

- 4-Methyl (Target) : Enhances lipophilicity, favoring passive diffusion across biological membranes.

c) Positional Isomerism

The 3-amino analog (MW 296.8) demonstrates how shifting the amino group to position 3 alters electronic distribution and steric interactions, which could reduce or redirect biological activity compared to the target’s 2-amino configuration .

d) Pharmaceutical Case Study: Myonal

Myonal (MW 325.86) exemplifies how substituent diversity tailors compounds for specific therapeutic outcomes. Its ethylphenyl and methylphenylamino groups optimize it for muscle relaxant activity, highlighting the importance of aromatic and alkyl modifications in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.